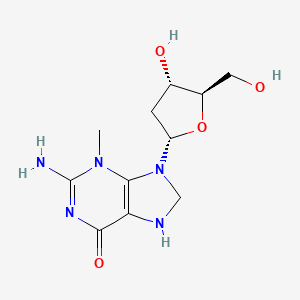

2'-Deoxy-3-methylguanosine

Description

Contextualization of Modified Deoxynucleosides in Genomic Integrity and Dynamics

The integrity of the genome is under constant threat from both endogenous and exogenous sources that can chemically alter the structure of DNA. These alterations often result in modified deoxynucleosides, which are non-standard versions of the canonical DNA building blocks (adenosine, guanosine (B1672433), cytidine, and thymidine). oup.comnist.gov Such modifications can arise from reactive oxygen species (ROS) generated during normal cellular metabolism, or from exposure to environmental agents and certain chemotherapeutics. nist.govpnas.org

Modified deoxynucleosides can disrupt the normal functions of DNA, such as replication and transcription. oup.com If left unrepaired, these lesions can lead to mutations, genomic instability, and ultimately, cellular dysfunction or death. nist.gov For instance, some modifications can cause mispairing during DNA replication, leading to permanent changes in the DNA sequence known as mutations. Others can create physical blocks that halt the DNA replication machinery, a cytotoxic event that can trigger cell death. oup.comnih.gov To counteract this, cells have evolved a sophisticated set of DNA repair pathways, such as base excision repair (BER), nucleotide excision repair (NER), and direct reversal, to recognize and remove these aberrant structures, thereby maintaining genomic stability. nih.govpsu.edu The study of specific modified deoxynucleosides is therefore crucial for understanding the fundamental mechanisms of DNA damage, repair, and their links to diseases like cancer and aging. nist.govwikipedia.org

Historical Trajectory of Research on Methylated Guanine (B1146940) Derivatives in DNA

Research into DNA damage gained significant momentum with the study of alkylating agents, chemicals that can attach alkyl groups (like a methyl group) to DNA bases. Guanine, due to its chemical structure, is a primary target for methylation. nih.gov Early research identified N7-methylguanine (N7-MeG) as the most abundant methylation product, while O6-methylguanine (O6-MeG) was identified as a highly mutagenic lesion, despite its lower frequency. nih.govunimedizin-mainz.de O6-MeG's propensity to mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations, established it as a critical lesion in carcinogenesis. This discovery led to the characterization of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), a suicide enzyme that directly removes the methyl group from the O6 position of guanine, a key mechanism of direct damage reversal. nih.gov

Alongside N7-MeG and O6-MeG, another significant, albeit less abundant, lesion was identified: 3-methylguanine (B32418), which results in the formation of 2'-Deoxy-3-methylguanosine (3-MeG or N3-methylguanine) in the DNA strand. oup.com Unlike O6-MeG, which is primarily mutagenic, 3-MeG was found to be a potent cytotoxic lesion. oup.com Its formation involves the methylation of the N3 position of the guanine base. oup.com Research demonstrated that this modification is repaired through the base excision repair (BER) pathway, initiated by a specific DNA glycosylase known as N-methylpurine DNA glycosylase (MPG), also called alkyladenine DNA glycosylase (AAG). oup.comwikipedia.orgunimedizin-mainz.de This historical progression from identifying abundant but less harmful lesions to understanding the potent effects of minor adducts like O6-MeG and 3-MeG has been fundamental to the fields of toxicology and cancer biology.

Significance of this compound as a Model for DNA Damage Studies

This compound (also referred to as 3-methyl-2'-deoxyguanosine or N3-methylguanine) has emerged as a crucial molecule for studying the cellular response to DNA damage. oup.comptbioch.edu.pl Its significance stems from several key properties. Firstly, it is a potent cytotoxic lesion because the methyl group at the N3 position protrudes into the minor groove of the DNA helix, sterically hindering the activity of DNA polymerases and effectively blocking DNA replication. oup.comembopress.org This replication-blocking nature makes it a powerful tool for investigating the mechanisms of cytotoxicity induced by alkylating agents. oup.com

Secondly, this compound is characterized by a remarkably unstable N-glycosidic bond, which connects the 3-methylguanine base to the deoxyribose sugar. nih.govoup.com This inherent lability leads to the spontaneous cleavage of the bond, creating an apurinic (AP) site in the DNA. nih.govoup.com AP sites are themselves a form of DNA damage that can be mutagenic and cytotoxic. The study of this compound, therefore, provides insights into the formation of secondary lesions and the subsequent repair pathways, primarily base excision repair (BER), that handle them. nih.govoup.com

Due to its potent biological effects and distinct repair pathway, this compound serves as a model substrate for studying the BER pathway. It is specifically recognized and excised by the N-methylpurine DNA glycosylase (MPG/AAG), initiating a cascade of repair events. oup.comunimedizin-mainz.de Research using this lesion helps to elucidate the function of MPG and downstream BER enzymes, and how failures in this pathway can contribute to cellular sensitivity to alkylating agents. oup.compsu.edu Its chemical synthesis has been achieved, allowing for its incorporation into specific sites in oligonucleotides for detailed biochemical and structural studies. nih.govoup.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 3-methyl-2'-deoxyguanosine |

| Synonyms | N3-methyl-2'-deoxyguanosine, 3-MeG |

| Molecular Formula | C11H15N5O4 |

| Appearance | Solid |

| Key Feature | Highly labile N-glycosidic bond |

| Biological Effect | Cytotoxic, blocks DNA replication |

| Primary Repair Pathway | Base Excision Repair (BER) |

| Initiating Repair Enzyme | N-methylpurine DNA glycosylase (MPG/AAG) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

92754-66-0 |

|---|---|

Molecular Formula |

C11H17N5O4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-7,8-dihydropurin-6-one |

InChI |

InChI=1S/C11H17N5O4/c1-15-10-8(9(19)14-11(15)12)13-4-16(10)7-2-5(18)6(3-17)20-7/h5-7,13,17-18H,2-4H2,1H3,(H2,12,14,19)/t5-,6+,7-/m0/s1 |

InChI Key |

GBVPJUKVISOOHK-XVMARJQXSA-N |

SMILES |

CN1C2=C(C(=O)N=C1N)NCN2C3CC(C(O3)CO)O |

Isomeric SMILES |

CN1C2=C(C(=O)N=C1N)NCN2[C@@H]3C[C@@H]([C@H](O3)CO)O |

Canonical SMILES |

CN1C2=C(C(=O)N=C1N)NCN2C3CC(C(O3)CO)O |

Synonyms |

2'-deoxy-3-methylguanosine 3-methyl-2'-deoxyguanosine |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deoxy 3 Methylguanosine and Its Oligonucleotide Conjugates

Chemical Synthesis Routes for 2'-Deoxy-3-methylguanosine Monomer

The creation of the this compound monomer is a nuanced process, primarily due to the difficulty of achieving selective methylation at the N3 position of the guanine (B1146940) base.

Regioselective Alkylation Strategies

Direct methylation of 2'-deoxyguanosine (B1662781) is not an effective method for producing the N3-methylated product, as it leads to a mixture of products with methylation at other sites. oup.com To overcome this, a regioselective strategy is employed that involves the temporary modification of the guanine base to direct the methylation to the desired nitrogen.

A key successful method involves a multi-step reaction sequence starting from 2'-deoxyguanosine. oup.comnih.gov

Protection: The initial step is the conversion of 2'-deoxyguanosine into a tricyclic 1,N-2-isopropeno derivative, known as 4-desmethyl-2'-deoxywyosine. This transformation effectively blocks the N1 and N2 positions, leaving the N3 position accessible for subsequent reactions. oup.comnih.gov

Hydroxyl Group Protection: The hydroxyl groups on the deoxyribose sugar are protected, for instance, by acetylation using acetic anhydride (B1165640) in pyridine. This prevents unwanted side reactions during the methylation step. oup.com

Methylation: The protected intermediate is then methylated. One effective reagent for this step is a diazomethane-zinc iodide mixture, which selectively adds a methyl group to the N3 position of the protected guanine ring system, yielding a derivative of 2'-deoxywyosine. oup.com

Deprotection: The final stage involves the removal of all protecting groups—first the acetyl groups from the sugar and then the isopropeno bridge from the base—to yield the target molecule, this compound. oup.comnih.gov

This indirect pathway is essential for controlling the position of alkylation, a common challenge in the chemistry of guanosine (B1672433) and its derivatives where multiple nucleophilic sites exist. tandfonline.commdpi.com

Stereochemical Control in Deoxyribosylation

In the synthesis route starting from 2'-deoxyguanosine, the stereochemistry at the anomeric carbon is already correctly established as the β-anomer. oup.com The primary challenge in this context is not the creation of the glycosidic bond but its preservation, as the bond in 3-methyl-2'-deoxyguanosine is exceptionally labile and prone to spontaneous hydrolytic cleavage. oup.comnih.gov

For the de novo synthesis of nucleosides, where a modified base is coupled to a sugar, achieving stereocontrol is a significant hurdle for deoxyribonucleosides. In ribonucleosides, an acyl protecting group at the 2'-hydroxyl position provides neighboring group participation, which directs the incoming nucleobase to the anomeric carbon from the opposite (β) face, ensuring the correct stereochemistry. wikipedia.org However, 2'-deoxynucleosides lack this 2'-hydroxyl group, making stereoselective synthesis more difficult. wikipedia.org The silyl-Hilbert-Johnson (Vorbrüggen) reaction, which uses silylated heterocyclic bases and a Lewis acid catalyst, is a common method, but it can result in a mixture of α and β anomers when neighboring group participation is absent. wikipedia.org

Solid-Phase Synthesis of Oligonucleotides Incorporating this compound

The incorporation of modified nucleosides like this compound into DNA strands is accomplished using automated solid-phase synthesis. biotage.co.jpatdbio.com This process relies on a phosphoramidite (B1245037) version of the modified monomer. The phosphoramidite is a derivative of the nucleoside with a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl and a phosphoramidite moiety at the 3'-hydroxyl. atdbio.com

The synthesis proceeds in a 3'-to-5' direction through a repeated cycle of four main chemical reactions. biotage.co.jpatdbio.com

| Step | Description | Reagents |

| 1. Detritylation | The 5'-DMT protecting group is removed from the support-bound nucleoside to free the 5'-hydroxyl for the coupling reaction. | Dichloroacetic or Trichloroacetic acid in an organic solvent. |

| 2. Coupling | The activated phosphoramidite monomer of the next base (in this case, this compound) is added and couples with the free 5'-hydroxyl group. | Nucleoside phosphoramidite and an activator (e.g., tetrazole). |

| 3. Capping | Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences. | Acetic anhydride and N-methylimidazole. |

| 4. Oxidation | The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester linkage. | Iodine in a tetrahydrofuran/water/pyridine solution. |

A critical consideration for incorporating this compound is the extreme lability of its glycosidic bond. oup.comnih.gov This instability requires the use of very mild conditions for the final cleavage from the solid support and deprotection of the nucleobases, as standard ammonolytic procedures could cleave the modified nucleoside from the DNA backbone. umich.edu Strategies developed for other base-sensitive oligonucleotides, such as using alternative protecting groups and non-nucleophilic cleavage reagents, are necessary. umich.edunih.gov

Enzymatic Approaches to Modified Deoxynucleoside Synthesis

Enzymatic methods offer a powerful alternative to chemical synthesis, providing high regioselectivity and stereoselectivity under mild reaction conditions. While the specific enzymatic synthesis of this compound is not widely documented, general enzymatic strategies are applicable to the synthesis of modified deoxynucleosides. researchgate.netresearchgate.net

Two primary enzymatic approaches could be envisioned:

Transglycosylation: This method involves the transfer of a deoxyribose moiety from a donor deoxynucleoside to a different nucleobase. Purine (B94841) nucleoside phosphorylases (PNPs) are frequently used for this purpose. researchgate.net In a potential reaction, 3-methylguanine (B32418) could serve as the acceptor base for a deoxyribose group from a donor like thymidine.

One-Pot Cascade Reactions: Multi-enzyme systems can be designed to build a nucleoside from its fundamental components. For instance, a cascade could start with 2-deoxy-D-ribose, which is first phosphorylated by a ribokinase (or deoxyribokinase) and then converted to 2-deoxy-D-ribose-1-phosphate by a phosphopentomutase. Finally, a PNP enzyme would catalyze the coupling of this sugar phosphate (B84403) with the acceptor base (3-methylguanine) to form the final deoxynucleoside product. researchgate.net

These enzymatic routes avoid the need for extensive protecting group manipulations common in chemical synthesis. researchgate.net

| Enzyme Family | Potential Reaction | Advantage |

| Nucleoside Phosphorylases (PNP) | 3-Methylguanine + Donor Deoxynucleoside ⇌ this compound + Donor Base | High stereoselectivity for the β-anomer. |

| Kinases / Mutases | 2-Deoxyribose → 2-Deoxyribose-5-phosphate → 2-Deoxyribose-1-phosphate | Generates the activated sugar for coupling. |

Preparation of Labeled and Derivatized Analogs for Mechanistic Probes

Labeled and derivatized analogs of this compound are invaluable tools for studying its biological effects, such as its recognition and repair by DNA glycosylase enzymes. nih.gov The preparation of these probes can be achieved through several methods.

Isotopic Labeling: Stable isotopes, such as ¹³C, ¹⁵N, or ²H, can be incorporated into the molecule during its chemical synthesis. This involves using labeled starting materials in the synthetic pathway. These isotopically labeled analogs are essential for nuclear magnetic resonance (NMR) studies and mass spectrometry-based tracking in biological systems.

Reporter Group Conjugation: Functional groups or reporter molecules like biotin (B1667282) or fluorescent dyes can be attached. For example, a biotin-labeled analog could be synthesized for use in affinity-purification experiments to isolate proteins that bind to this specific DNA lesion. rsc.org The synthesis would involve coupling the biotin moiety to the nucleoside at a non-critical position.

Post-Synthetic Modification: An alternative to synthesizing a modified phosphoramidite is to incorporate a standard deoxyguanosine into an oligonucleotide and then perform a chemical modification reaction at that specific site. nih.gov This method is particularly useful when the modified phosphoramidite is unstable or difficult to synthesize. For this compound, this would involve site-specific methylation of a unique guanine residue within a pre-synthesized DNA strand, although this presents its own challenges in achieving specificity.

These labeled analogs are crucial for mechanistic studies, allowing researchers to trace the metabolic fate of the lesion and identify the cellular machinery that interacts with it.

Structural and Conformational Impact of 2 Deoxy 3 Methylguanosine in Nucleic Acid Structures

Influence on DNA Duplex Stability and Helical Conformation

The methylation of the N3 position of guanine (B1146940) introduces a positive charge into the purine (B94841) ring system and disrupts the Watson-Crick base pairing scheme. In a canonical G-C base pair, the N3 position of guanine is not involved in hydrogen bonding. However, the introduction of a methyl group at this position creates significant steric hindrance and electrostatic repulsion, preventing the formation of a stable base pair with cytosine. This disruption is a primary contributor to the profound destabilization of the DNA duplex.

The presence of 3-me-dG would likely induce significant local distortion in the DNA helix. Standard B-form DNA is characterized by its regular right-handed helical structure. ttu.ee A lesion like 3-me-dG would interrupt this regularity. The helical conformation might locally transition to accommodate the bulky, non-pairing adduct, potentially involving the base flipping out of the helical stack entirely to minimize steric clash and electrostatic repulsion. This would create a flexible hinge point within the duplex. Alternatively, the DNA might adopt a more distorted conformation, such as a kink. While modifications at other positions, like C8-methylation of guanine, can favor a switch from the typical anti glycosidic bond conformation to a syn conformation, potentially promoting a transition to left-handed Z-DNA under certain conditions, the impact of N3-methylation is primarily viewed through the lens of duplex destabilization and lesion formation. nih.govoup.com

| Modification | Position | Primary Structural/Conformational Effect | Impact on Duplex Stability (Tm) | Reference Finding |

|---|---|---|---|---|

| 3-Methylguanine (B32418) | N3 | Blocks Watson-Crick pairing; induces positive charge; highly labile glycosidic bond leading to depurination. | Strongly Destabilizing (Inferred) | Presence inferred from liberation of 3-methylguanine upon hydrolysis, indicating extreme lability. oup.com |

| O6-Methylguanine | O6 | Disrupts G-C pairing, allows mispairing with thymine (B56734). Causes G-to-A mutations. | Destabilizing | Serves as a biomarker for DNA damage and can lead to mispairing during replication. cymitquimica.com |

| N7-Methylguanine | N7 | Minimal perturbation to duplex structure; N7 is in the major groove. Can lead to depurination, though less labile than 3-me-dG. | Slightly Destabilizing | Compared with other DNA lesions, N7-methyl-2'-deoxyguanosine minimally perturbs duplex structure. pnas.org |

| 8-Trifluoromethylguanine | C8 | Favors syn conformation of the guanine base. | Can stabilize Z-DNA conformation. | 2D NMR studies showed that the modified guanine (FG) adopted a syn conformation, which stabilizes Z-DNA. nih.gov |

| 7-Deazaguanine | N7 (replaced by C-H) | Eliminates a hydrogen bond acceptor site in the major groove, altering hydration and cation binding. | Context-Dependent; can be slightly destabilizing. | Affects the dynamic structure of DNA at flanking residues, mediated by changes in hydration. nih.gov |

Conformational Analysis of 2'-Deoxy-3-methylguanosine Residues within Oligonucleotides

Direct conformational analysis of 3-me-dG within an oligonucleotide is hampered by the same chemical instability that complicates stability studies. However, based on established principles of nucleic acid structure, significant conformational changes are expected.

No specific Nuclear Magnetic Resonance (NMR) studies detailing the conformation of a 3-me-dG residue within a DNA duplex have been published, owing to the difficulty in preparing a stable sample. However, NMR spectroscopy is a powerful tool for analyzing the conformation of other DNA lesions, and these studies provide a framework for predicting the expected effects of 3-me-dG. ttu.eeauremn.org.br

In a standard DNA duplex, the imino protons of guanine (N1-H) and thymine (N3-H) are involved in hydrogen bonds and give rise to characteristic signals in the 10-15 ppm region of a 1H NMR spectrum. The presence of 3-me-dG would disrupt the G-C pair, leading to the loss of the guanine N1-H signal due to rapid exchange with the solvent, a hallmark of a non-paired or "open" state. acs.org

Furthermore, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to measure distances between protons that are close in space. nih.gov In a normal B-DNA helix, a network of characteristic NOEs is observed. A lesion like 3-me-dG would cause a local disruption in this network. If the modified base were to flip into one of the grooves, anomalous NOEs between the base protons and the sugar-phosphate backbone of neighboring residues would be expected. The sugar pucker conformation (C2'-endo in B-DNA vs. C3'-endo in A-DNA) and the glycosidic torsion angle (anti vs. syn) are key determinants of helical structure. ttu.eeoup.com A severe lesion would likely induce unusual sugar pucker conformations or force the base into a syn orientation to minimize steric strain, all of which could be characterized by specific NMR parameters. For example, studies of 8-methyl-2'-deoxyguanosine have shown that this modification favors the syn conformation. oup.com

As with NMR, there are no reported X-ray crystal structures of DNA duplexes containing this compound. Obtaining a crystal suitable for diffraction would be exceedingly difficult due to the adduct's instability and the conformational heterogeneity it would likely introduce. oup.com

X-ray crystallography provides precise, atomic-level detail on molecular structure. nih.gov For other DNA adducts, such as O6-methylguanine (O6-meG), crystallographic studies have been invaluable. rcsb.orgnih.gov These studies show how the methyl group in the O6 position prevents normal Watson-Crick pairing with cytosine and instead allows for a stable, albeit mismatched, pairing with thymine. The resulting structures reveal distortions in helical parameters like base pair roll, slide, and twist, and perturbations in the sugar-phosphate backbone. rcsb.org One would anticipate that a crystal structure of a 3-me-dG-containing duplex, if it could be obtained, would show even more dramatic structural perturbations, likely featuring a complete loss of base pairing at the lesion site, significant kinking of the helical axis, and the modified base being displaced from the helical core.

Effects on Local DNA Flexibility and Dynamics

The incorporation of a damaged base like 3-me-dG is expected to significantly increase the local flexibility and dynamics of the DNA duplex. A canonical B-DNA helix has a certain degree of rigidity, quantified by its persistence length. researchgate.net Lesions that disrupt base pairing and stacking interactions act as flexible points or hinges in the structure.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the flexibility of DNA. illinois.eduacs.orgwesleyan.edu While specific MD simulations for 3-me-dG are not available, simulations of other lesions, such as abasic sites (the product of 3-me-dG depurination), show increased conformational fluctuations and local flexibility. illinois.edu Methylation at other positions can also alter DNA rigidity; for example, CpG methylation has been shown to increase the rigidity of DNA, which can affect its ability to wrap around histones. researchgate.nettandfonline.com In contrast, a bulky, non-pairing lesion like 3-me-dG would break the continuous stack of base pairs, weakening the local structure and allowing for a greater range of motion, including bending and twisting, at that site. This localized increase in flexibility is a key feature that can be recognized by DNA repair proteins.

| Parameter | Effect in Canonical B-DNA | Predicted Effect of 3-me-dG | Basis for Prediction |

|---|---|---|---|

| Base Pairing | Watson-Crick G≡C | Disrupted; no stable pairing with C | Steric clash and positive charge from N3-methylation. |

| Glycosidic Angle | anti | Potentially syn or disordered | Minimization of steric strain, by analogy to other bulky C8 or N7 adducts. oup.com |

| Sugar Pucker | C2'-endo | Likely non-standard or dynamic equilibrium | Backbone distortion needed to accommodate the lesion. oup.com |

| Local Flexibility | Relatively rigid | Increased flexibility/hinge point | Disruption of base stacking; studies on other lesions show increased dynamics. illinois.edu |

| Imino Proton NMR Signal | Observable (12-14 ppm) | Absent (due to solvent exchange) | Loss of stable hydrogen bonding. acs.org |

Structural Studies of Protein-Nucleic Acid Complexes Containing this compound

While direct structural studies of protein-DNA complexes with the intact 3-me-dG nucleoside are lacking, a significant body of research exists on the biological recognition and repair of this lesion. The formation of 3-methylguanine in DNA is a signal for the cell's DNA repair machinery, primarily the Base Excision Repair (BER) pathway. nih.gov

The key enzymes that recognize this type of damage are DNA glycosylases. In humans, the enzyme Alkyladenine DNA Glycosylase (AAG) is responsible for identifying and excising 3-methylguanine bases from DNA. oup.com AAG functions by scanning the minor groove of the DNA helix. Upon encountering a lesion like 3-methylguanine, the enzyme flips the entire nucleoside out of the DNA helix and into its active site pocket. Inside the active site, AAG catalyzes the cleavage of the N-glycosidic bond, releasing the damaged base and leaving behind an apurinic/apyrimidinic (AP) site. pnas.org This AP site is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence. nih.gov

Although a crystal structure of AAG bound to a 3-me-dG-containing DNA is not available, structures of AAG and other glycosylases bound to DNA containing other lesions or lesion analogs have provided immense insight into the recognition mechanism. These structures show how the enzyme induces a sharp bend in the DNA to facilitate base flipping and how specific amino acid residues in the active site accommodate the damaged base and catalyze hydrolysis. The recognition process relies on detecting the instability and distortion caused by the lesion rather than reading a specific base sequence. The increased flexibility and altered electrostatics of the DNA at the 3-me-dG site are likely critical features for its recognition by AAG.

Table of Compounds

| Compound Name | Abbreviation / Alternate Name |

|---|---|

| This compound | 3-me-dG |

| 3-Methylguanine | 3-me-G |

| O6-Methyl-2'-deoxyguanosine | O6-meG |

| N7-Methyl-2'-deoxyguanosine | N7-meG |

| 8-Trifluoromethyl-2'-deoxyguanosine | FG |

| 8-Methyl-2'-deoxyguanosine | - |

| 7-Deaza-2'-deoxyguanosine | - |

| Cytosine | C |

| Guanine | G |

| Thymine | T |

| Deoxyribose | - |

| Alkyladenine DNA Glycosylase | AAG |

Molecular Recognition and Processing of 2 Deoxy 3 Methylguanosine by Cellular Machinery

Interaction with DNA Polymerases and Replication Fidelity

The presence of 2'-Deoxy-3-methylguanosine (3-meG), a cytotoxic DNA lesion, within the DNA template poses a significant challenge to the cellular replication machinery. nih.gov The methyl group in the minor groove can obstruct the normal functioning of replicative DNA polymerases. nih.gov This leads to the activation of specialized mechanisms, primarily translesion synthesis (TLS), to bypass the damage, albeit with consequences for replication fidelity.

Translesion Synthesis (TLS) Pathways Across this compound Lesions

When high-fidelity replicative polymerases like DNA polymerase δ and ε are blocked by lesions such as 3-meG, specialized TLS polymerases are recruited to facilitate DNA synthesis across the damaged site. mdpi.comresearchgate.net This process, known as translesion synthesis, is a crucial component of DNA damage tolerance, allowing the replication fork to proceed and preventing a complete halt in replication, which could lead to cell death. nih.govresearchgate.net

Several Y-family TLS polymerases, including human polymerases η (eta), ι (iota), and κ (kappa), have been identified as capable of bypassing N3-methylpurine lesions. nih.govresearchgate.net In particular, DNA polymerase η has been shown to be involved in the bypass of various alkylation adducts, including 3-methyladenine (B1666300), a structurally similar lesion to 3-meG. researchgate.net The involvement of these specialized polymerases is critical for cell survival after exposure to alkylating agents. nih.gov The process of TLS can be either error-free or error-prone, depending on the specific lesion and the polymerase involved. mdpi.com

Bypass Efficiency and Nucleotide Misincorporation Specificity

The efficiency and accuracy of bypassing 3-meG lesions vary among different DNA polymerases. While replicative polymerases are strongly blocked, TLS polymerases exhibit a greater ability to accommodate the lesion, though often at the cost of fidelity. nih.gov

Studies on the related lesion N7-methylguanine (7-meG) provide insights into the potential behavior of polymerases at 3-meG sites. For instance, human DNA polymerase η (pol η) can efficiently bypass 7-meG adducts. nih.gov Structural analysis suggests that small N7-alkylguanine lesions can be accommodated in the active site of TLS polymerases, forming a canonical Watson-Crick base pair with dCTP. nih.gov However, this bypass is not always accurate, with misincorporation rates of 5%-10% observed, reducing replication fidelity. nih.gov

In contrast, DNA polymerase β (pol β), a key enzyme in base excision repair, is significantly slowed down by N7-methylguanine, with its catalytic efficiency for dCTP insertion reduced by approximately 300-fold compared to an undamaged guanine (B1146940). oup.com Pol β's interaction with the lesion shows a strong preference for inserting the correct nucleotide (dCTP) and actively deters the misincorporation of dTTP. oup.com

The following table summarizes the kinetic parameters for nucleotide insertion opposite a related N7-methylguanine lesion by human pol β, illustrating the impact of the lesion on polymerase efficiency.

| Template:dNTP | pH | Km (μM) | kcat (10-3 s-1) | kcat/Km (10-3 s-1/μM) | Relative Efficiency (f) |

| dG:dCTP | 7.5 | 0.09 ± 0.02 | 2.0 ± 0.1 | 22 | 1 |

| FdG:dCTP | 7.5 | 0.13 ± 0.03 | 2.8 ± 0.2 | 22 | 1 |

| Fm7dG:dCTP | 6.5 | 1.1 ± 0.2 | 0.041 ± 0.003 | 0.037 | 1/600 |

| Fm7dG:dCTP | 7.5 | 1.3 ± 0.2 | 0.093 ± 0.006 | 0.072 | 1/300 |

| Fm7dG:dCTP | 8.5 | 1.1 ± 0.2 | 0.16 ± 0.01 | 0.15 | 1/150 |

| dG:dTTP | 7.5 | 100 ± 20 | 0.13 ± 0.01 | 0.0013 | 1/17000 |

| Fm7dG:dTTP | 7.5 | N.D. | N.D. | N.D. | N.D. |

| Data derived from a study on a stable analog, 2′-deoxy-2′-fluoro-N7-methylguanosine (Fm7dG). N.D. indicates that nucleotide incorporation was not observed. The relative efficiency is calculated against dCTP insertion opposite dG. oup.com |

Impact on Replication Fork Progression Dynamics

DNA lesions like 3-meG can act as physical barriers to the replication machinery, leading to the slowing or stalling of replication forks. nih.govpsu.edu A stalled replication fork is a hazardous structure that can lead to fork collapse, the formation of double-strand breaks, and genomic instability if not properly managed. biorxiv.orgembopress.org

Recognition by DNA Repair Enzymes

To counteract the cytotoxic and mutagenic potential of lesions like 3-meG, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for removing such small, non-helix-distorting base lesions is the base excision repair (BER) pathway. nih.govwikipedia.org

DNA Glycosylase-Mediated Excision Mechanisms

The BER pathway is initiated by a class of enzymes called DNA glycosylases, which are responsible for recognizing and excising the damaged base. wikipedia.orgnih.gov For alkylated purines like 3-meG, the key enzyme in humans is the Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). nih.govnih.govwikipedia.org

AAG has a broad substrate specificity and can recognize and remove a variety of damaged bases, including 3-methyladenine (3-meA), 7-methylguanine (B141273) (7-meG), and 3-methylguanine (B32418) (3-meG). nih.govnih.gov The enzyme works by flipping the damaged base out of the DNA double helix and into its active site. ebi.ac.uk It then cleaves the N-glycosylic bond that links the base to the deoxyribose sugar backbone, creating an apurinic/apyrimidinic (AP) site. nih.govebi.ac.uk Studies in mouse cells have confirmed that Aag is the major DNA glycosylase for the repair of 3-meA, and it is presumed to play a similar primary role for 3-meG. oup.com

The following table lists some of the DNA glycosylases and their recognized substrates, highlighting the central role of AAG/MPG in repairing alkylation damage.

| DNA Glycosylase | Main Substrates |

| AAG/MPG | 3-methyladenine, 7-methylguanine, 3-methylguanine , hypoxanthine, 1,N6-ethenoadenine |

| OGG1 | 8-oxoguanine |

| UNG | Uracil |

| TDG | Thymine (B56734) (when mispaired with G), 5-formylcytosine, 5-carboxylcytosine |

| SMUG1 | Uracil, 5-hydroxymethyluracil |

| NEIL1, NEIL2, NEIL3 | Oxidized pyrimidines and purines |

| MBD4 | Thymine (in CpG context) |

| Information compiled from multiple sources. nih.govwikipedia.orgnih.govwikipedia.orgmdpi.comnih.gov |

Role in Base Excision Repair (BER) Pathways

Following the excision of 3-meG by AAG, the resulting AP site is a cytotoxic and mutagenic intermediate that must be further processed. nih.gov The subsequent steps of the BER pathway involve a coordinated series of enzymatic reactions to restore the original DNA sequence. mdpi.com

AP Site Incision: The AP site is recognized by an AP endonuclease, primarily APE1 in humans. APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. nih.govoup.com

Gap Filling and dRP Removal: DNA polymerase β (Pol β) then binds to the incised site. It performs two key functions: it synthesizes a new guanine nucleotide into the gap using the opposite strand as a template and removes the 5'-dRP residue via its dRP-lyase activity. mdpi.com This process is part of the "short-patch" BER pathway, which replaces a single nucleotide. mdpi.com

Ligation: Finally, DNA ligase III seals the remaining nick in the DNA backbone, completing the repair process and restoring the integrity of the DNA strand. nih.gov

In some cases, a "long-patch" BER pathway may be utilized, involving the synthesis of 2-10 nucleotides by polymerases such as Pol δ/ε and the action of Flap endonuclease 1 (FEN1). oup.commdpi.com The efficient execution of the BER pathway is critical for preventing the accumulation of cytotoxic AP sites and maintaining genomic stability in the face of alkylation damage. nih.govoup.com

Direct Reversal Repair Mechanisms (e.g., AlkB homologs)

Direct reversal is a highly efficient and error-free DNA repair mechanism that removes DNA damage by chemically reversing the lesion without excising the base or breaking the phosphodiester backbone. nih.govwikipedia.org For N-alkylated bases like 3-methylguanine, the primary direct reversal pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govucl.ac.uk

The Escherichia coli AlkB protein and its human homologs, notably ALKBH2 and ALKBH3, catalyze the oxidative demethylation of various N-alkylated adducts. ucl.ac.ukrsc.org This reaction uses molecular oxygen, Fe(II), and α-ketoglutarate as co-substrates to hydroxylate the aberrant methyl group on the base. aimspress.comucl.ac.uk This hydroxylation leads to the formation of an unstable intermediate that decomposes, releasing the methyl group as formaldehyde (B43269) and restoring the guanine base to its undamaged state. aimspress.comrsc.org

Key findings regarding AlkB-mediated repair of 3-methylguanine:

Substrate Specificity: AlkB and its homologs have a broad substrate range that includes 1-methyladenine (B1486985) (1-meA), 3-methylcytosine (B1195936) (3-meC), 1-methylguanine (B1207432) (1-meG), and 3-methylthymine (B189716) (3-meT). nih.govrsc.org While 1-meA and 3-meC are generally considered the preferred substrates, 1-meG is also repaired, albeit at a lower rate. aimspress.comnih.gov

Human Homologs: Both ALKBH2 and ALKBH3 are proficient in repairing N-alkylated bases. However, they exhibit different preferences for DNA structure and have distinct cellular localizations. ALKBH2 preferentially acts on double-stranded DNA (dsDNA) and is found primarily in the nucleus, where it colocalizes with PCNA at the replication fork. aimspress.comnih.gov In contrast, ALKBH3 shows a preference for single-stranded DNA (ssDNA) and RNA and can be found in both the nucleus and cytoplasm. nih.govnih.gov

Mechanism: The repair is a direct reversal process, which is error-free as it does not involve DNA synthesis and the use of a template. nih.gov This is a crucial defense against the cytotoxic effects of lesions like 3-meG, which can otherwise stall DNA replication. aimspress.com

The table below summarizes the characteristics of the human AlkB homologs involved in the repair of N-alkylated bases.

| Feature | ALKBH2 | ALKBH3 |

| Primary Substrates | 1-methyladenine, 3-methylcytosine, 1-methylguanine in DNA. aimspress.comrsc.org | 1-methyladenine, 3-methylcytosine in DNA and RNA. nih.govnih.gov |

| Substrate Preference | Double-stranded DNA (dsDNA). aimspress.comnih.gov | Single-stranded DNA (ssDNA) and RNA. nih.govnih.gov |

| Cellular Localization | Nucleus (associated with replication forks). aimspress.com | Nucleus and Cytoplasm. aimspress.com |

| Repair Mechanism | Oxidative demethylation. aimspress.com | Oxidative demethylation. aimspress.com |

Modulation of Transcription Processes and Gene Expression

The presence of DNA lesions can interfere with transcription, the process of copying genetic information from DNA to RNA. This interference can occur through various mechanisms, including the stalling or arrest of RNA polymerase and the misincorporation of nucleotides into the nascent RNA transcript, a phenomenon known as transcriptional mutagenesis.

RNA Polymerase Bypass and Fidelity

When an RNA polymerase (RNAP) encounters a damaged base in the DNA template, its progression can be affected. The outcome depends on the specific lesion, the type of polymerase, and the surrounding DNA sequence. Lesions like this compound, which involve a modification to a base-pairing nitrogen, can act as blocks to polymerase activity.

Studies investigating the bypass of various DNA lesions by polymerases provide insight into the potential effects of 3-meG. For example, the structurally related lesion O6-methylguanine can be bypassed by RNA polymerase II, often leading to the misincorporation of UMP (uridine monophosphate) opposite the lesion in the RNA transcript. The bypass efficiency and fidelity of RNA polymerase when encountering 3-meG are critical determinants of its biological consequences. While specific studies on T7 RNA polymerase and Pol II bypass of other guanine lesions like Fapy•dG and 8-OxodGuo have shown that these lesions can be bypassed with varying efficiencies and error rates, direct and detailed kinetic data for 3-meG bypass by eukaryotic RNA polymerase II remains an area of ongoing investigation. nih.govnih.gov The blockage of RNAP by such lesions can trigger transcription-coupled repair (TCR), although, as noted previously, NER is not the primary pathway for 3-meG. However, persistent stalling of RNA polymerase can also lead to the induction of apoptosis.

Mechanistic Insights into Transcriptional Interference

Transcriptional interference refers to the suppression of gene expression by the process of transcription itself, which can be exacerbated by the presence of DNA damage. The presence of a this compound adduct can interfere with transcription through several mechanisms:

Polymerase Stalling: As mentioned, the 3-meG lesion can act as a physical block, causing the RNA polymerase to stall. This stalling not only halts the production of a specific transcript but can also have broader effects on chromatin structure and the accessibility of nearby genes.

Altered Promoter Activity: While direct evidence for 3-meG is limited, studies on other alkylated bases like O6-methylguanine have shown that their presence within promoter regions can inhibit the binding of essential transcription factors. oup.com The methylation at the N3 position of guanine alters the hydrogen bonding face within the minor groove of DNA, which could potentially disrupt the recognition and binding of specific DNA-binding proteins that are crucial for initiating transcription.

Induction of ncRNA: In some cases, DNA damage and the subsequent cellular stress response can lead to the transcription of non-coding RNAs (ncRNAs) from regions near a gene's promoter. These ncRNAs can then interfere with the transcription of the protein-coding gene, a mechanism known as transcriptional interference. researchgate.netresearchgate.net While not directly demonstrated for 3-meG, it represents a potential mechanism by which a DNA lesion could modulate gene expression.

Non-Enzymatic Interactions with DNA-Binding Proteins

Beyond the enzymatic machinery of DNA repair, modified bases can also interact non-enzymatically with other DNA-binding proteins, such as transcription factors and histones, thereby altering their function. wikipedia.org DNA-binding proteins typically recognize specific DNA sequences through a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the functional groups of the bases and the sugar-phosphate backbone. nih.gov

The methylation of guanine at the N3 position (3-meG) directly alters a site that could otherwise participate in hydrogen bonding within the minor groove of the DNA helix. This modification can therefore interfere with the binding of proteins that rely on specific contacts in this region for their sequence recognition.

Research on the related lesion O6-methylguanine has demonstrated that its presence in specific DNA sequences, such as the binding sites for transcription factors NF-κB and Sp1, can significantly inhibit the binding of these proteins. oup.com This inhibition is position-dependent, indicating that the precise location of the alkylated base within a recognition motif is critical. oup.com Given that 3-meG also alters a key position on the guanine base, it is plausible that it could similarly disrupt the binding of certain transcription factors or other DNA-binding proteins. Such non-enzymatic interference could lead to the downregulation of genes whose expression is controlled by the affected proteins, representing another layer of the biological impact of this DNA lesion. nih.gov

Furthermore, interactions with structural proteins like histones could also be affected. bmglabtech.com The packaging of DNA into chromatin relies on interactions between the DNA backbone and basic histone proteins. wikipedia.org While these interactions are largely sequence-independent, significant DNA damage can sometimes alter local DNA structure and flexibility, potentially influencing chromatin dynamics and gene accessibility. wikipedia.org

Molecular Mechanisms of Mutagenesis Associated with 2 Deoxy 3 Methylguanosine

Pathways of Point Mutation Induction

The formation of 3-meG is a critical DNA lesion primarily because it can interfere with the normal processes of DNA replication and transcription. While its effects are often cytotoxic, leading to cell cycle arrest and apoptosis, its persistence can result in the introduction of point mutations.

Unlike other methylated guanine (B1146940) adducts such as O6-methylguanine, which is well-known for its high frequency of mispairing with thymine (B56734) to cause G:C → A:T transition mutations, the mutational signature of 3-meG is less distinct nih.govnih.gov. The primary characteristic of 3-meG is its potent ability to block the progression of DNA polymerases, making it a strongly cytotoxic lesion nih.gov. This blockage itself can be a source of mutagenesis.

While specific mispairing frequencies are not as extensively documented as for other lesions, incorrect nucleotides can be incorporated opposite modified bases during attempts to bypass the lesion mdpi.com. The bulky methyl group in the minor groove at the N3 position distorts the DNA helix, interfering with standard Watson-Crick base pairing. If a translesion synthesis (TLS) polymerase were to bypass the lesion, it could potentially insert an incorrect base. However, the dominant outcome of encountering a 3-meG lesion is replication fork stalling rather than direct miscoding.

The primary defense against the mutagenic and cytotoxic effects of 3-meG is the Base Excision Repair (BER) pathway nih.govnih.gov. The process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.

Role of Alkyladenine DNA Glycosylase (AAG): In mammalian cells, the key enzyme that recognizes 3-meG is the Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG) wikipedia.org. AAG is a monofunctional glycosylase that cleaves the N-glycosidic bond between the 3-meG base and the deoxyribose sugar, releasing the damaged purine (B94841) and creating an apurinic/apyrimidinic (AP) site, or abasic site nih.govwikipedia.org. AAG has a broad substrate specificity and also excises other damaged bases like 3-methyladenine (B1666300) and 7-methylguanine (B141273) wikipedia.org. In Escherichia coli, two glycosylases, AlkA and Tag, can remove 3-meG, with AlkA being the more efficient of the two nih.gov.

Consequences of Repair Deficiencies: The critical role of AAG is highlighted in cells and organisms where it is deficient. Mouse cells lacking the Aag gene are unable to efficiently remove 3-meG and are consequently highly sensitive to the cytotoxic effects of alkylating agents nih.govpnas.orgeur.nlnih.gov. This sensitivity manifests as an increase in S-phase cell cycle arrest, a higher frequency of chromosome aberrations, and increased cell death nih.govembopress.org. The persistence of the 3-meG lesion in Aag-deficient cells means that replication forks are more likely to stall at the site of damage, which is a major source of replication errors and genomic instability nih.govembopress.org.

The table below summarizes the key enzymes involved in the repair of 3-meG and a related, highly mutagenic lesion, O6-meG.

| DNA Lesion | Primary Repair Enzyme | Repair Pathway | Consequence of Persistence |

| 3-methylguanine (B32418) (3-meG) | Alkyladenine DNA Glycosylase (AAG/MPG) | Base Excision Repair (BER) | Cytotoxicity, Replication Block, Chromosome Aberrations |

| O6-methylguanine (O6-meG) | O6-methylguanine-DNA Methyltransferase (MGMT) | Direct Reversal | G:C → A:T Transition Mutations |

Contribution to DNA Damage Response (DDR) Activation

The presence of 3-meG lesions in the genome triggers the DNA Damage Response (DDR), a sophisticated signaling network that coordinates cell cycle progression with DNA repair nih.gov. The activation is not typically caused by the direct recognition of the 3-meG adduct itself, but rather by the downstream consequences of its presence and repair.

The DDR is primarily orchestrated by the PI3-like kinases, Ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) nih.govresearchgate.net.

Replication Fork Stalling and ATR Activation: The 3-meG lesion is a potent blocker of replicative DNA polymerases nih.gov. When a replication fork encounters this lesion, it stalls. Stalled replication forks generate stretches of single-stranded DNA (ssDNA) that become coated with Replication Protein A (RPA) nih.govresearchgate.net. This RPA-ssDNA structure is the primary signal for the recruitment and activation of the ATR kinase, which in turn activates its downstream effector kinase Chk1 nih.govresearchgate.net. The ATR-Chk1 pathway then initiates a cell cycle checkpoint, typically an intra-S phase arrest, to halt DNA replication and provide time for repair nih.govnih.govkhanacademy.org.

Repair Intermediates and DDR: The BER process itself generates intermediates that can activate the DDR. The cleavage of the 3-meG base by AAG leaves an abasic site, which is subsequently incised by AP-Endonuclease 1 (Ape1), creating a single-strand break (SSB) in the DNA backbone nih.gov. While these SSBs are normal intermediates in the repair process, an accumulation of them can also be recognized by DDR factors and contribute to signaling cellsignal.com. If these SSBs persist, they can be converted into more dangerous double-strand breaks (DSBs) during replication, which are potent activators of the ATM kinase researchgate.net.

Induction of Genomic Instability at the Mechanistic Level

Genomic instability, an increased tendency for a genome to acquire mutations and rearrangements, is a hallmark of cancer mdpi.comnih.gov. The 3-meG lesion contributes to this instability through several interconnected mechanisms.

The primary mechanism is the induction of replication stress through the stalling of replication forks nih.gov. Stalled forks are inherently unstable structures and are hotspots for genomic rearrangements nih.gov. If the stalled fork is not stabilized and properly restarted, it can collapse, leading to the formation of a DNA double-strand break (DSB) nih.govnih.gov. DSBs are among the most severe forms of DNA damage and can lead to deletions, duplications, and translocations if not repaired with high fidelity mdpi.com.

Furthermore, the intermediates of the BER pathway can be a source of instability. Abasic sites are non-coding, and if a TLS polymerase attempts to replicate past them, it can lead to mutations mdpi.com. The SSBs generated during BER must be rapidly ligated. A high density of lesions can lead to an accumulation of SSBs, which can be converted to DSBs if a replication fork passes through them researchgate.net.

The consequences of unrepaired 3-meG are most evident in repair-deficient backgrounds. Cells lacking the AAG glycosylase exhibit a dramatic increase in chromosome aberrations following exposure to alkylating agents, providing direct evidence that the persistence of this lesion promotes large-scale genomic instability nih.govembopress.org.

Advanced Analytical and Spectroscopic Methodologies for 2 Deoxy 3 Methylguanosine Research

High-Resolution Mass Spectrometry for Detection and Quantification in DNA Hydrolysates

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of DNA adducts, offering exceptional sensitivity and specificity. senecalearning.comthermofisher.com This precision allows for the accurate mass measurement of molecules, which is critical in distinguishing between compounds with very small mass differences. senecalearning.com In the context of DNA hydrolysates, HRMS can identify and quantify modified nucleosides like 2'-Deoxy-3-methylguanosine, even at low concentrations. The use of HRMS provides a significant advantage by increasing the specificity of adduct identification and allowing for the determination of elemental composition from the accurate mass of the detected adduct. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the quantitative analysis of modified nucleosides. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov In a typical LC-MS/MS workflow, the sample is first separated by liquid chromatography, and then the analyte of interest is fragmented in the mass spectrometer to produce characteristic product ions. This process, often performed in multiple reaction monitoring (MRM) mode, allows for highly specific and sensitive quantification. nih.govmdpi.com The development of LC-MS/MS methods has been instrumental in analyzing a variety of modified nucleosides in biological samples, such as urine. nih.govmdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS

Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement in the analysis of modified nucleosides. nih.govresearchgate.net UHPLC utilizes columns with smaller particle sizes, leading to higher efficiency, resolution, and speed of separation compared to conventional HPLC. researchgate.net This enhanced separation capability is particularly valuable when analyzing complex biological matrices like DNA hydrolysates. nih.gov The coupling of UHPLC with MS/MS provides a highly sensitive and specific platform for the detection and quantification of DNA modifications. nih.govlcms.czthermofisher.com For instance, UHPLC-MS/MS has been successfully employed to quantify various methylated DNA modifications. nih.gov

Application of Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is a critical component for achieving accurate and precise quantification in mass spectrometry-based analyses. nih.govscispace.comlgcstandards.com A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govacanthusresearch.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govscispace.com For reliable quantification, the mass difference between the analyte and the SIL-IS should generally be at least three mass units to avoid spectral overlap. acanthusresearch.com The application of SIL-IS has been shown to significantly improve the precision and accuracy of quantitative bioanalytical LC-MS assays. scispace.com

Table 1: Key Considerations for Isotope-Labeled Internal Standards in Mass Spectrometry

| Feature | Description |

| Isotopic Purity | The internal standard should have a low level of the unlabeled analyte to prevent interference. lgcstandards.com |

| Label Stability | The isotopic label should be placed on a stable position within the molecule to avoid exchange with protons from the solvent or matrix. acanthusresearch.com |

| Mass Difference | A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap. acanthusresearch.com |

| Co-elution | Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects. scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including modified nucleosides like this compound. solubilityofthings.comibm.com NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comuoa.gr Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY and HSQC, allow for the complete assignment of the chemical structure. solubilityofthings.compitt.edu The chemical shifts, coupling constants, and nuclear Overhauser effects observed in NMR spectra provide the necessary data to confirm the identity and stereochemistry of a compound. jchps.com

Chromatographic Separation Techniques for Modified Nucleosides (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of modified nucleosides from complex mixtures. sielc.comnih.gov Various HPLC modes, such as reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the specific properties of the nucleosides being analyzed. sielc.comshodex.com For instance, reversed-phase HPLC using C18 columns is commonly used for the separation of nucleosides based on their hydrophobicity. chromatographyonline.com The choice of the stationary phase, mobile phase composition, and gradient conditions are optimized to achieve baseline separation of the target analytes. chromatographyonline.comnih.gov

Table 2: Comparison of HPLC Separation Modes for Nucleosides

| Separation Mode | Principle | Typical Stationary Phase | Typical Mobile Phase |

| Reversed-Phase | Separation based on hydrophobicity. | C18, C8 | Acetonitrile/water or Methanol/water mixtures. chromatographyonline.com |

| Ion-Exchange | Separation based on charge. | Anion or cation exchange resins. shodex.com | Aqueous buffers with varying salt concentrations or pH. shodex.com |

| HILIC | Separation based on polarity. | Polar stationary phases (e.g., silica, amide). shodex.com | High organic solvent content with a small amount of aqueous buffer. shodex.com |

Spectrophotometric and Fluorometric Assay Development for Research

While mass spectrometry and NMR provide detailed structural and quantitative information, spectrophotometric and fluorometric assays can be developed for more routine or high-throughput research applications. These methods rely on changes in the absorbance or fluorescence properties of a sample upon interaction with the analyte of interest. nih.gov For example, a fluorometric assay could be designed where the presence of this compound leads to a measurable change in the fluorescence intensity of a specific probe. nih.govelabscience.com Although generally less specific than MS or NMR, these assays can be valuable for initial screening or for studying enzymatic reactions involving modified nucleosides. The development of such assays requires careful selection of reagents and optimization of reaction conditions to ensure sensitivity and selectivity. nih.govnih.gov

Computational and Theoretical Studies of 2 Deoxy 3 Methylguanosine

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are pivotal in understanding the intrinsic properties of molecules like 3-me-dG. saarj.com These methods can determine various electronic and energetic characteristics that govern the reactivity and behavior of the modified nucleoside.

Electronic Structure and Reactivity: Modern quantum chemistry relies on solving the Schrödinger equation to obtain information about electron density, distribution, and potential reaction sites. saarj.comscienceopen.com For complex molecules, this is often achieved through approximations like Density Functional Theory (DFT). scienceopen.com Calculations on methylated guanine (B1146940) derivatives have been performed to understand how structural changes, such as methylation, affect their geometries and electronic properties. researchgate.net These studies consider factors like bond orders and steric effects to rationalize the observed properties. researchgate.net

Energetic Properties: Quantum chemical methods are also employed to calculate a range of energetic properties that are crucial for understanding chemical reactivity and stability. acs.org These include:

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements.

Electron Energy: The energy of the electrons within the molecule.

Dipole Moment: A measure of the separation of positive and negative charges, indicating the molecule's polarity.

These calculations help to predict the most likely sites for chemical reactions and to understand the thermodynamic stability of the modified nucleoside. For instance, by calculating the electrostatic potential, researchers can identify regions of a molecule that are electron-rich and therefore susceptible to electrophilic attack, or electron-poor and prone to nucleophilic attack. oup.com

Table 1: Key Energetic and Electronic Properties Investigated by Quantum Chemical Calculations

| Property Calculated | Significance in Understanding 3-me-dG |

| Total Energy | Indicates the overall stability of the molecule. |

| Heat of Formation | Provides insight into the thermodynamics of its formation. |

| Electron Density Distribution | Reveals the distribution of charge across the molecule, highlighting potential reactive sites. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. nih.gov |

| Dipole Moment | Indicates the polarity of the molecule, which influences its interactions with other molecules, including water and proteins. |

These theoretical calculations provide a fundamental basis for understanding the chemical behavior of 3-me-dG and are essential for interpreting experimental data on its mutagenicity and repair.

Molecular Dynamics Simulations of 2'-Deoxy-3-methylguanosine-Containing Nucleic Acids

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. fernandomorenoherrero.com For nucleic acids, MD simulations provide atomic-level insights into their structure, flexibility, and interactions, which are often difficult to obtain through experimental methods alone. researchgate.netnih.gov When a modified base like 3-me-dG is incorporated into a DNA duplex, MD simulations can reveal the structural perturbations it causes.

Structural Distortions: The presence of a methyl group at the N3 position of guanine, which is involved in Watson-Crick base pairing with cytosine, is expected to cause significant disruption to the DNA double helix. MD simulations can model the conformational changes that occur to accommodate this bulky adduct. These simulations can track changes in key DNA structural parameters, such as:

Backbone Torsion Angles: Revealing alterations in the sugar-phosphate backbone conformation.

Sugar Pucker: The conformation of the deoxyribose sugar ring, which is a key determinant of DNA structure. fernandomorenoherrero.com

Base Pair Parameters: Including opening, buckle, propeller twist, and stagger, which describe the geometry of the base pair itself.

Solvent and Ion Interactions: MD simulations explicitly model the surrounding solvent (water) and ions, which are crucial for the stability and structure of nucleic acids. researchgate.net These simulations can reveal how the 3-me-dG lesion alters the local hydration pattern and the distribution of counterions around the DNA, which can have further consequences for DNA-protein recognition.

Table 2: Parameters Analyzed in MD Simulations of Modified DNA

| Parameter | Description | Potential Impact of 3-me-dG |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Higher RMSD values may indicate significant conformational changes and instability induced by the lesion. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Increased RMSF at or near the lesion site can indicate increased local flexibility. |

| Hydrogen Bonding | Analysis of the stability and geometry of hydrogen bonds within the DNA, particularly the Watson-Crick pairing. | The N3-methylation prevents the normal hydrogen bond with cytosine, leading to a mismatched or unstable base pair. |

| Minor/Major Groove Dimensions | The width and depth of the DNA grooves are critical for protein recognition. | The lesion may cause local widening or narrowing of the grooves. |

By simulating the behavior of a 3-me-dG-containing DNA duplex over nanoseconds to microseconds, researchers can gain a dynamic picture of how this lesion perturbs the normal structure and flexibility of DNA, providing clues to how it might be recognized by repair enzymes or lead to mutations during replication. fernandomorenoherrero.com

In Silico Docking Studies with DNA-Modifying Enzymes and Proteins

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org This method is widely used to study the interactions between small molecules, like modified nucleotides, and proteins, such as DNA repair enzymes or DNA polymerases. nih.gov

Interaction with DNA Repair Enzymes: DNA repair enzymes are responsible for identifying and removing lesions from DNA. Molecular docking can be used to model how an enzyme like a DNA glycosylase might interact with a DNA duplex containing 3-me-dG. These studies can:

Predict Binding Poses: Determine the most likely way the enzyme binds to the DNA containing the lesion.

Identify Key Amino Acid Residues: Pinpoint the specific amino acids in the enzyme's active site that interact with the modified base. nih.gov

Estimate Binding Affinity: Calculate a docking score that provides an estimate of the binding energy between the enzyme and the DNA substrate. mdpi.com

By comparing the docking of an enzyme to DNA with and without the 3-me-dG lesion, researchers can hypothesize why the enzyme might recognize the damaged base and how it might catalyze its removal.

Interaction with DNA Polymerases: During DNA replication, DNA polymerases must read the template strand and incorporate the correct nucleotide into the new strand. The presence of a lesion like 3-me-dG can cause the polymerase to stall or to misincorporate a base. Docking studies can help to understand these processes by:

Modeling the Lesion in the Polymerase Active Site: Simulating how the 3-me-dG lesion fits within the confined space of the polymerase's active site.

Analyzing Interactions with Incoming Nucleotides: Investigating how the lesion influences the binding and positioning of the incoming deoxynucleoside triphosphate (dNTP), potentially explaining why a non-cognate base might be inserted opposite the lesion.

Table 3: Information Gained from In Silico Docking Studies

| Enzyme/Protein Type | Key Questions Addressed by Docking | Example Findings |

| DNA Glycosylases | How is the 3-me-dG lesion recognized and bound in the active site? | Prediction of specific hydrogen bonds or van der Waals contacts between the enzyme and the methyl group or the distorted DNA backbone. |

| DNA Polymerases | How does the lesion affect the positioning of the template strand and the incoming nucleotide? | The lesion may cause a steric clash that favors the binding of an incorrect nucleotide, leading to a mutation. |

| Other DNA Binding Proteins | Does the lesion alter the binding of transcription factors or other DNA-binding proteins? | The structural distortion caused by 3-me-dG could either inhibit or aberrantly enhance the binding of other proteins. |

These docking studies, often used in conjunction with MD simulations, provide a static yet insightful snapshot of the critical interactions that govern the biological processing of 3-me-dG. biorxiv.org

Computational Predictions of Conformational Preferences and Mutagenic Potential

The conformational preferences of a DNA lesion are intrinsically linked to its biological consequences. Computational methods can be used to explore the conformational landscape of 3-me-dG and to predict its likely mutagenic outcomes.

Conformational Analysis: The 3-me-dG adduct can adopt various conformations, particularly concerning the orientation of the modified base relative to the helical axis (e.g., syn vs. anti conformation) and the sugar pucker. Computational energy calculations can determine the relative stabilities of these different conformers. For example, if the syn conformation, where the base is rotated relative to the sugar, is energetically favored, this could have significant implications for base pairing, as it presents a different face for interaction with an incoming nucleotide during replication.

Predicting Mutagenic Outcomes: By combining the results from quantum chemical calculations, MD simulations, and docking studies, researchers can build a comprehensive model to predict the mutagenic potential of 3-me-dG. The general workflow is as follows:

Characterize the Lesion: Quantum chemistry provides the intrinsic electronic properties and reactivity of 3-me-dG.

Simulate its Behavior in DNA: MD simulations reveal the structural and dynamic changes the lesion induces in the DNA double helix.

Model Interactions with Polymerases: Docking and MD simulations of the lesioned DNA in a polymerase active site can show how the lesion might direct the insertion of a specific incorrect base.

For instance, the disruption of the standard Watson-Crick pairing face by the N3-methyl group could lead to the preferential formation of a mismatched pair with thymine (B56734), leading to a G•C to A•T transition mutation. Computational studies can calculate the relative energies of forming a 3-me-dG•T pair versus a 3-me-dG•C pair within the constraints of a polymerase active site, thereby providing a rational basis for the observed mutational specificity.

Table 4: Linking Computational Predictions to Mutagenic Potential

| Computational Finding | Predicted Biological Consequence |

| Energetically favored syn conformation | May promote mispairing with purines or pyrimidines during replication. |

| Significant helical distortion | Could cause stalling of the replication machinery or signal for repair. |

| Stable mispair with thymine in a polymerase active site | Predicts a high frequency of G to A transition mutations. |

| Poor binding by a specific repair enzyme | Suggests the lesion may persist in the genome, increasing the chance of mutation. |

Ultimately, these computational predictions provide testable hypotheses for experimental biologists and contribute to a deeper understanding of how DNA damage leads to mutations and disease.

Comparative Research with Other Modified Deoxynucleosides

Analogous Alkylated Purine (B94841) and Pyrimidine (B1678525) Lesions (e.g., O6-methylguanine, N7-methylguanine, N3-methylcytosine)

Alkylating agents, a class of compounds that can add alkyl groups to DNA, generate a variety of lesions on DNA bases. nih.gov While 2'-Deoxy-3-methylguanosine represents one such modification, several other analogous alkylated purine and pyrimidine lesions are of significant biological importance. These include O6-methylguanine (O6-MeG), N7-methylguanine (N7-MeG), and N3-methylcytosine (N3-MeC). aimspress.comnih.gov

The formation of these adducts can occur through exposure to environmental mutagens or as a consequence of endogenous metabolic processes. frontiersin.org For instance, N-nitroso compounds (NOCs), found in some foods and tobacco smoke, can lead to the formation of O6-MeG. wikipedia.org Alkylating agents like methyl methanesulfonate (B1217627) (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are known to produce a spectrum of methylated bases, including N7-MeG and N3-methyladenine (N3-MeA), as well as O6-MeG. nih.govumassmed.edu

The site of alkylation on the DNA base is a critical determinant of the lesion's biological consequences. nih.gov N7-methylguanine is the most abundant lesion formed by many monofunctional alkylating agents, accounting for 60-80% of modifications. researchgate.netpnas.org O6-methylguanine, although typically formed in smaller quantities (around 5-10% from agents like temozolomide), is highly mutagenic because it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. wikipedia.orgresearchgate.net N3-methylcytosine is a more minor lesion that can also be mutagenic. nih.gov The formation of 3-methyl-2'-deoxyguanosine itself has been inferred from the liberation of 3-methylguanine (B32418) after acid hydrolysis of DNA treated with methylating agents. oup.com

The chemical properties of these adducts influence their stability and interaction with the DNA helix. For example, the methylation at the N7 position of guanine (B1146940) introduces a positive charge, which can weaken the glycosidic bond and lead to depurination, creating an abasic site. pnas.org In contrast, O6-methylation directly alters the hydrogen bonding face of the guanine base. wikipedia.orgresearchgate.net

Differential Recognition and Repair Mechanisms of Related Adducts

The cellular machinery for DNA repair has evolved to recognize and correct a wide array of DNA lesions, including various alkylated bases. The repair pathways engaged are highly specific to the type and location of the alkyl adduct. nih.gov

Base Excision Repair (BER): This is a primary pathway for the removal of many N-alkylated purines. openagrar.deunimedizin-mainz.de The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. uab.edusigmaaldrich.com For instance, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is responsible for removing lesions like N7-methylguanine and N3-methyladenine. unimedizin-mainz.deoup.com Following base removal, an AP (apurinic/apyrimidinic) endonuclease cleaves the DNA backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. frontiersin.org

Direct Reversal of Damage: Some alkylated lesions are repaired through direct reversal mechanisms, where the alkyl group is removed without excising the base. nih.gov

O6-methylguanine-DNA methyltransferase (MGMT): This "suicide" enzyme specifically repairs O6-methylguanine by transferring the methyl group to one of its own cysteine residues. aimspress.comoup.com This action restores the guanine base but inactivates the MGMT protein, which is then targeted for degradation. openagrar.deunimedizin-mainz.de MGMT can also repair other O6-alkylguanine adducts. aimspress.com

AlkB Homologs (ALKBH): This family of Fe(II)/2-oxoglutarate-dependent dioxygenases repairs certain N-alkylated bases through oxidative demethylation. umassmed.edu Human ALKBH2 and ALKBH3 are known to repair lesions like N1-methyladenine and N3-methylcytosine. openagrar.deoup.com The substrate specificity can be quite distinct among family members; for example, ALKBH3 preferentially repairs lesions in single-stranded DNA and RNA, while ALKBH2 acts more efficiently on double-stranded DNA. nih.govresearchgate.net

Mismatch Repair (MMR): The MMR system plays a crucial role in the cytotoxicity of O6-methylguanine. aimspress.com When O6-MeG is mispaired with thymine, the MMR machinery recognizes this mismatch. aimspress.com However, instead of correcting the lesion, it can initiate a futile cycle of repair attempts that ultimately leads to DNA strand breaks and cell death. aimspress.comcore.ac.uk

The recognition of these adducts by repair enzymes is a highly specific process. For example, DNA glycosylases must identify a specific damaged base among a vast excess of normal bases. nih.gov Similarly, the active site of MGMT is tailored to accommodate O6-alkylguanine adducts. aimspress.com The choice between different repair pathways is dictated by the chemical nature of the lesion and its impact on DNA structure.

Structural and Functional Similarities and Dissimilarities

The structural and functional differences between this compound and other alkylated nucleosides like O6-methylguanine, N7-methylguanine, and N3-methylcytosine are key to their distinct biological outcomes.

Structural Aspects:

The primary structural difference lies in the position of the methyl group on the purine or pyrimidine ring.

N7-methylguanine: Methylation occurs at the N7 position of the guanine base. This introduces a positive charge and can destabilize the glycosidic bond, potentially leading to the loss of the entire base (depurination) and the formation of an abasic site. pnas.org

O6-methylguanine: Methylation is at the O6 position, which is directly involved in the Watson-Crick hydrogen bonding with cytosine. This modification alters the hydrogen-bonding pattern, causing it to preferentially pair with thymine. aimspress.comwikipedia.org

N3-methylcytosine: Here, the methyl group is on the N3 position of cytosine, which also participates in hydrogen bonding with guanine.

3-methyl-2'-deoxyguanosine: The methyl group is at the N3 position of guanine. This position is not directly involved in standard Watson-Crick pairing but its modification can still disrupt DNA structure and polymerase function. The glycosidic bond of 3-methyl-2'-deoxyguanosine is known to be exceptionally labile. oup.com

These structural alterations influence the local DNA conformation. While small, non-helix-distorting lesions are typically handled by the BER pathway, bulkier adducts might be recognized by other repair systems. wikipedia.org

Functional Consequences:

The functional consequences of these adducts are directly tied to their structural properties and how they are processed by the cell.

Mutagenicity: O6-methylguanine is highly mutagenic because of its propensity to mispair with thymine, leading to G:C to A:T transition mutations if not repaired before DNA replication. aimspress.com N3-methylcytosine is also considered mutagenic. nih.gov While N7-methylguanine is the most frequent lesion, it is generally considered less directly mutagenic than O6-methylguanine, though its resulting abasic site can be mutagenic if not properly repaired. nih.gov

Cytotoxicity: The cytotoxic effects of alkylating agents are often linked to the processing of these lesions. For example, the futile cycling of the mismatch repair system in response to O6-MeG:T mispairs can trigger cell cycle arrest and apoptosis. aimspress.comcore.ac.uk The formation of DNA strand breaks resulting from the repair of N-alkylated bases by BER can also contribute to cytotoxicity. umassmed.edu